3-Butyl-4-methyl-1H-pyrazol-5-amine
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Overview
Description
3-Butyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and reduction steps . Another approach involves the use of terminal alkynes in a cycloaddition reaction with azides . These methods often require mild reaction conditions and can be performed in a one-pot synthesis, making them efficient and practical for laboratory-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Butyl-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Butyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-4-methyl-1H-pyrazol-5-amine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3-Amino-5-tert-butyl-1H-pyrazole: Another pyrazole derivative with distinct chemical properties and uses.
Uniqueness
3-Butyl-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-butyl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-7-6(2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11) |
InChI Key |
DEXXGUSSMVCRLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=NN1)N)C |
Origin of Product |
United States |
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